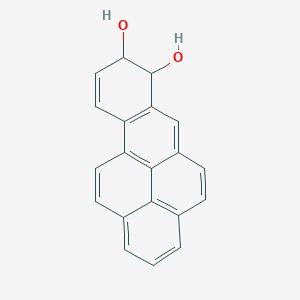

Benzo(a)pyrene 7,8-dihydrodiol

Übersicht

Beschreibung

Benzo(a)pyrene 7,8-dihydrodiol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is formed through the metabolic activation of benzo(a)pyrene, which is commonly found in tobacco smoke, automobile exhaust fumes, grilled meat, and other sources of incomplete combustion of organic matter . This compound is significant due to its role in the formation of ultimate carcinogens that can bind to DNA and cause mutations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of benzo(a)pyrene-7,8-dihydrodiol involves the initial formation of benzo(a)pyrene-7,8-epoxide, followed by hydrolysis by epoxide hydrolase to yield benzo(a)pyrene-trans-7,8-dihydrodiol . This process can be carried out in vitro using recombinant enzymes or in vivo through metabolic pathways involving cytochrome P450 enzymes .

Industrial Production Methods

The focus is often on understanding its metabolic pathways and effects rather than mass production .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo(a)pyrene 7,8-dihydrodiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P450 enzymes, epoxide hydrolase, and NADPH as a cofactor . The reactions typically occur under physiological conditions, such as in liver microsomes or recombinant enzyme systems .

Major Products

The major products formed from these reactions include benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide and various tetrahydrotetrols resulting from hydrolysis .

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Benzo(a)pyrene 7,8-dihydrodiol serves as a crucial compound in toxicological research due to its role in the metabolic activation of benzo(a)pyrene. It is implicated in the formation of DNA adducts that can lead to mutations and cancer.

Case Studies

- Mutagenicity in Cell Lines : Studies have demonstrated that this compound induces mutagenic effects in various cell lines. For instance, exposure to this compound resulted in G→T transversions in the TP53 tumor-suppressor gene, mirroring mutations found in human lung cancers .

- In Vivo Studies : In mice treated with benzo(a)pyrene, significant levels of DNA adducts were detected in lung tissues, which were attributed to the metabolic products of this compound .

Environmental Impact Assessment

The compound is also used in environmental studies to assess the toxicity of PAHs in aquatic ecosystems. Its phototoxicity has been evaluated to understand the risks posed to aquatic organisms.

Data Table: Toxicity Levels in Aquatic Organisms

| Study Reference | Organism Type | Toxicity Level (LC50) | Methodology |

|---|---|---|---|

| Fish | 0.5 µg/L | Bioassay | |

| Invertebrates | 0.2 µg/L | Bioassay |

Biochemical Mechanisms

Research has highlighted the biochemical pathways through which this compound exerts its effects. It is metabolized into various reactive intermediates that can interact with cellular macromolecules.

Metabolic Pathways

- The compound undergoes further oxidation to form benzo(a)pyrene-7,8-dione and subsequently interacts with sulfotransferases to yield sulfonated metabolites .

- These metabolites can lead to oxidative stress and DNA damage through the generation of reactive oxygen species .

Pharmacological Research

In pharmacology, this compound is studied for its potential therapeutic implications and as a model for understanding drug metabolism.

Applications in Drug Development

- The compound's interactions with various enzymes have been explored to develop inhibitors that could mitigate its toxic effects. For example, studies have focused on the role of UDP-glucuronosyltransferases (UGTs) in detoxifying this metabolite .

- Understanding the structure-activity relationship of benzo(a)pyrene derivatives can aid in designing safer drugs by avoiding similar metabolic pathways that lead to toxicity .

Regulatory Implications

Given its carcinogenic potential, this compound is subject to regulatory scrutiny. Its presence in environmental samples is monitored to assess compliance with safety standards.

Regulatory Framework

Wirkmechanismus

Benzo(a)pyrene 7,8-dihydrodiol exerts its effects through metabolic activation to benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, which can bind to DNA and form adducts . This binding interferes with DNA replication and transcription, leading to mutations and potentially cancer . The primary molecular targets include DNA and various enzymes involved in metabolic activation .

Vergleich Mit ähnlichen Verbindungen

Benzo(a)pyrene 7,8-dihydrodiol is unique due to its specific metabolic pathway and the formation of highly reactive epoxide intermediates. Similar compounds include:

This compound-9,10-epoxide: The ultimate carcinogenic form of benzo(a)pyrene.

Benzo(a)pyrene-4,5-dihydrodiol: Another metabolite of benzo(a)pyrene with different metabolic pathways and effects.

Benzo(a)pyrene-9,10-dihydrodiol: A less studied metabolite with potential toxic effects.

This compound stands out due to its role in forming DNA adducts and its significant impact on carcinogenesis .

Biologische Aktivität

Benzo(a)pyrene 7,8-dihydrodiol (BP-7,8-diol) is a significant metabolite of benzo(a)pyrene (B[a]P), a well-known polycyclic aromatic hydrocarbon (PAH) and environmental carcinogen. The biological activity of BP-7,8-diol is primarily associated with its role in carcinogenesis, cellular toxicity, and its complex metabolic pathways. This article explores the biological activity of BP-7,8-diol through various studies, including its metabolic activation, mechanisms of toxicity, and implications for human health.

Metabolism and Activation

The metabolism of BP-7,8-diol involves several cytochrome P450 (CYP) enzymes that convert it into more reactive intermediates. Notably, CYP1A1 and CYP1B1 are crucial in this metabolic pathway. Studies have shown that:

- CYP1A1 exhibits higher efficiency in producing diol species from B[a]P compared to other CYP variants. For instance, the formation rate of B[a]P-7,8-diol was significantly lower in wild-type compared to CYP1A1.2 and CYP1A1.4 variants .

- BP-7,8-diol can further be transformed into the highly reactive benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which is considered an ultimate carcinogen due to its ability to bind covalently to DNA .

Carcinogenicity

Research indicates that BP-7,8-diol has potent carcinogenic properties. In animal studies:

- Administration of BP-7,8-diol to newborn mice resulted in a higher incidence of malignant lymphomas and pulmonary adenomas compared to direct B[a]P exposure .

- The diol epoxide form (BPDE) showed greater mutagenicity in bacterial and mammalian cells than B[a]P itself .

These findings suggest that BP-7,8-diol may act as a more effective carcinogen than its parent compound.

Neurotoxicity and Cell Death Mechanisms

Recent studies have highlighted the neurotoxic effects of BPDE derived from BP-7,8-diol:

- In human neuroblastoma cell lines (SH-SY5Y), BPDE exposure induced both apoptosis and ferroptosis—a non-apoptotic form of programmed cell death—demonstrating the compound's dual mechanism of inducing cell death .

- The study found that prolonged exposure led to significant oxidative stress characterized by increased lipid peroxidation and altered antioxidant enzyme activities .

Data Table: Key Findings on Biological Activity

Case Study 1: Neuroblastoma Cell Line Response

A study investigated the effects of BPDE on SH-SY5Y cells over varying exposure times (24 hr vs. 72 hr). Results indicated that:

- Short-term exposure primarily caused apoptosis.

- Extended exposure led to ferroptosis with significant alterations in redox homeostasis markers .

Case Study 2: Animal Model Carcinogenicity

In an experimental setup involving newborn mice treated with BP-7,8-dihydrodiol:

Eigenschaften

IUPAC Name |

7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928121 | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-25-0 | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene 7,8-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.